Compound Description: Erlotinib hydrochloride is an epidermal growth factor receptor (EGFR) inhibitor used for the treatment of non-small cell lung cancer and pancreatic cancer. [] It functions by competitively inhibiting ATP binding at the tyrosine kinase active site of the EGFR, thereby preventing receptor activation and downstream signaling. []
Relevance: Erlotinib hydrochloride shares a similar core structure with 2-[4-(3-ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol;hydrochloride. Both compounds feature a quinazoline scaffold with an anilino group at the 4-position and a 2-methoxyethoxy group at the 6-position. This structural similarity suggests that these compounds may share a similar binding mode to EGFR. Additionally, both compounds belong to the chemical class of quinazoline-based kinase inhibitors. []
Afatinib Dimaleate
Compound Description: Afatinib dimaleate is an irreversible EGFR inhibitor used for treating certain types of non-small cell lung cancer. [] This compound irreversibly binds to Cys797 within the kinase domain of EGFR. []
Relevance: Afatinib dimaleate shares a core quinazoline structure with 2-[4-(3-ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol;hydrochloride. Both compounds have an anilino substituent at position 4 and a tetrahydrofuran-3-yloxy group at position 7 of the quinazoline ring. The presence of halogenated phenyl groups on the aniline moiety further emphasizes their structural resemblance. This similarity suggests potential for overlapping binding sites within the EGFR kinase domain. []
Compound Description: This compound is a degradation product of erlotinib hydrochloride identified during stability testing under acidic, basic, and photolytic conditions. [] While its biological activity is not specifically mentioned, its presence as a degradation product highlights the susceptibility of the 2-methoxyethoxy substituent at the 6-position to chemical modification.
Relevance: 6-(2-Hydroxyethoxy)-7-(2-methoxyethoxy)quinazolin-4-amine is closely related to 2-[4-(3-ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol;hydrochloride, differing only by the presence of a 3-ethynylanilino group at the 4-position and the hydroxyethyl group at the 7-position in the target compound. This close structural relationship emphasizes the potential for modifications at these positions to influence the stability and potentially the biological activity of these quinazoline derivatives. []
6,7-Bis(2-methoxyethoxy)quinazolin-4-amine
Compound Description: Similar to the previous compound, 6,7-bis(2-methoxyethoxy)quinazolin-4-amine is a degradation product of erlotinib hydrochloride observed under acidic, basic, and photolytic stress conditions. [] Its emergence as a degradation product underscores the labile nature of the 2-methoxyethoxy substituent, especially under harsh conditions.
Relevance: The compound shares a significant structural resemblance with 2-[4-(3-ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol;hydrochloride, with both featuring a quinazoline core and a 2-methoxyethoxy group at position 6. The key difference lies in the presence of a 3-ethynylanilino group at position 4 and a 2-hydroxyethoxy group at position 7 in the target compound. []
Compound Description: This compound is another degradation product of erlotinib hydrochloride identified during stress testing. [] The presence of the 3-ethynylphenyl group in this degradation product suggests that this moiety is also susceptible to modifications under certain conditions.
Relevance: This compound represents a direct analog of 2-[4-(3-ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol;hydrochloride. It features the same quinazoline core structure and shares the 3-ethynylanilino group at position 4 and the 2-methoxyethoxy group at position 6. The main difference lies in the replacement of the 2-hydroxyethoxy side chain at position 7 in the target compound with another 2-methoxyethoxy group and an oxygen atom at position 2. []
Compound Description: This quinazolin-4-one derivative is identified as a highly potent and selective HDAC6 inhibitor, displaying an IC50 value of 8 nM. [] It promotes neurite outgrowth and enhances synaptic activity in neuronal cells without showing toxicity or mitogenic effects. [] Furthermore, it significantly increases α-tubulin acetylation and reduces zinc-induced β-amyloid aggregation in vitro. []
Relevance: Although structurally distinct from 2-[4-(3-ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol;hydrochloride, both compounds belong to the quinazolin-4-one class. Compound 4b illustrates the potential of quinazolin-4-ones as scaffolds for developing bioactive compounds, particularly for targeting HDAC6 and potentially influencing neuronal function and amyloid aggregation. []
Compound Description: This compound exhibits high selectivity for HDAC6 with an IC50 value of 29 nM. [] It shows a promising safety profile with minimal activity against the human ether-a-go-go-related gene (hERG) channel (IC50 > 10 μM) and cytochrome P450 enzymes (IC50 > 6.5 μM). [] In vivo studies demonstrate that compound 3f can significantly improve learning and memory in mice with β-amyloid-induced hippocampal lesions. []
Relevance: Similar to compound 4b, N-Hydroxy-3-(2-methyl-4-oxo-3-phenethyl-3,4-dihydro-quinazolin-7-yl)-acrylamide belongs to the quinazolin-4-one class, highlighting the versatility of this core structure in designing biologically active agents. Despite its structural differences from 2-[4-(3-ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol;hydrochloride, compound 3f's focus on HDAC6 inhibition and its potential therapeutic implications for Alzheimer's disease suggest that exploring modifications on the quinazolin-4-one scaffold can lead to diverse pharmacological applications. []
Compound Description: This compound exhibits potent cytotoxic activity by targeting nicotinamide phosphoribosyltransferase (NAMPT). [] It demonstrates subnanomolar NAMPT inhibition and low nanomolar cytotoxicity in cellular assays. []
Relevance: While structurally distinct from 2-[4-(3-ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol;hydrochloride, CB38065 shares the quinazolin-4-one core structure. This underscores the potential of the quinazolin-4-one scaffold for developing compounds with different biological activities, including NAMPT inhibition and potential anticancer applications. []
2-(6,7-Dimethoxyquinazolin-4-ylthio)thiazole (1)
Compound Description: This compound serves as a starting point for the development of novel FLT3 inhibitors with improved anti-acute myeloid leukemia (AML) activity. []
Relevance: While not directly containing the same substituents, 2-(6,7-dimethoxyquinazolin-4-ylthio)thiazole shares the core quinazoline structure with 2-[4-(3-ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol;hydrochloride. This highlights the versatility of the quinazoline scaffold and its potential for modifications to target various kinases, including FLT3, which is implicated in AML. []
Compound Description: This potent and selective FLT3 inhibitor exhibits significant in vitro and in vivo anti-AML activity. [] In an MV4-11 xenograft mouse model, it demonstrated complete tumor regression without noticeable toxicity at a dose of 100 mg/kg once daily for 18 days. []
Relevance: While structurally distinct from 2-[4-(3-ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol;hydrochloride, 1-{5-[7-(3-morpholinopropoxy)quinazolin-4-ylthio]-[1,3,4]thiadiazol-2-yl}-3-p-tolylurea shares the quinazoline core. This highlights the possibility of modifying the quinazoline scaffold to generate potent and selective kinase inhibitors for therapeutic applications like AML treatment. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.